Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

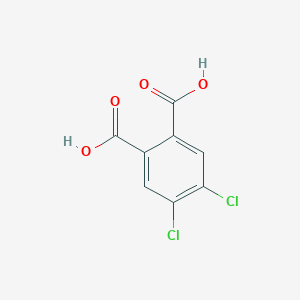

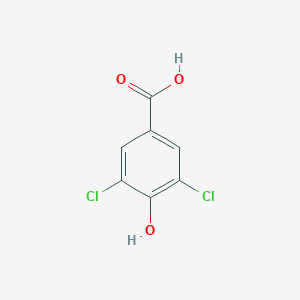

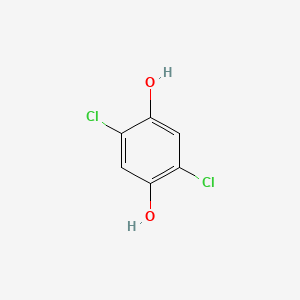

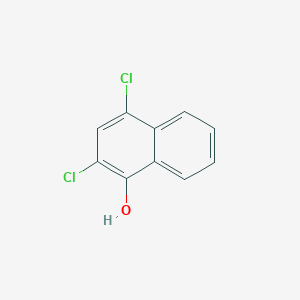

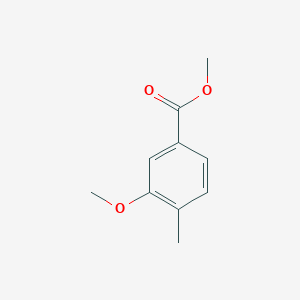

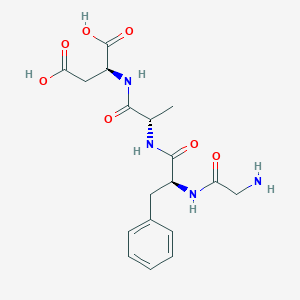

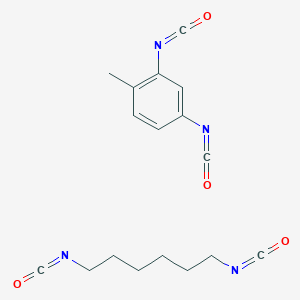

Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane, commonly known as polyurethane, is a versatile polymer that has found extensive use in various industries. It is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. Polyurethane has a wide range of applications, including insulation, adhesives, coatings, and elastomers.

科研应用

Polyurethane has found extensive use in scientific research applications. In the field of materials science, polyurethane is used to create various types of materials, including foam, elastomers, and coatings. In the field of biomedical engineering, polyurethane is used to create medical devices, such as catheters, pacemaker leads, and artificial heart valves. In the field of tissue engineering, polyurethane is used to create scaffolds for the growth of new tissues.

作用机制

The mechanism of action of polyurethane depends on its specific application. In the case of foam, the blowing agent creates bubbles that expand the polymer, resulting in a lightweight material with excellent insulation properties. In the case of elastomers, the polymer chains are cross-linked, resulting in a material with excellent mechanical properties. In the case of coatings, the polymer forms a protective layer that prevents corrosion and wear.

生化和生理效应

Polyurethane has been extensively studied for its biochemical and physiological effects. In the case of medical devices, polyurethane has been shown to be biocompatible and non-toxic. However, in some cases, the degradation products of polyurethane can cause inflammation and tissue damage. In the case of foam, the blowing agents used in the synthesis of polyurethane have been shown to be harmful to the environment and human health.

实验室实验的优点和局限性

Polyurethane has several advantages and limitations for lab experiments. Its versatility and ease of synthesis make it a popular choice for materials science and biomedical engineering research. However, the toxicity of some of its degradation products and the harmful effects of its blowing agents limit its use in some applications. Additionally, the mechanical properties of polyurethane can be affected by environmental factors, such as temperature and humidity.

未来方向

There are several future directions for polyurethane research. In the field of materials science, researchers are exploring new ways to modify polyurethane to improve its properties, such as its strength and durability. In the field of biomedical engineering, researchers are exploring new ways to use polyurethane to create medical devices that are more biocompatible and less toxic. Additionally, researchers are exploring new methods for the synthesis of polyurethane that are more environmentally friendly and sustainable.

Conclusion

Polyurethane is a versatile polymer that has found extensive use in various industries. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Polyurethane has several advantages and limitations for lab experiments, and there are several future directions for polyurethane research.

合成方法

Polyurethane is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. The reaction is carried out in the presence of a catalyst and a blowing agent. The catalyst is usually a tin compound, while the blowing agent is a low-boiling point liquid that vaporizes during the reaction, creating bubbles that expand the polymer. The resulting polyurethane can be modified by adding various additives to improve its properties.

性质

CAS 编号 |

128000-11-3 |

|---|---|

产品名称 |

Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane |

分子式 |

C17H18N4O4 |

分子量 |

342.35 g/mol |

IUPAC 名称 |

1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |

InChI |

InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |

InChI 键 |

SSKTUAMBCSPDKX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |

规范 SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |

其他 CAS 编号 |

26426-91-5 |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。